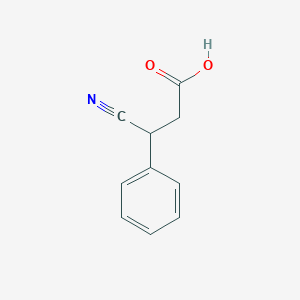

3-Cyano-3-phenylpropanoic acid

Description

Historical Context and Early Investigations

Early investigations into 3-cyano-3-phenylpropanoic acid and its esters were primarily focused on establishing viable synthetic routes. One of the foundational methods involved the reaction of benzyl (B1604629) cyanide with halogenated acetic acid esters. google.com For instance, a documented synthesis involves reacting benzyl cyanide with ethyl chloroacetate (B1199739) in the presence of a crown ether, although this method was reported to have a relatively low yield of 45%. google.com Another approach utilized the reaction of benzyl cyanide with ethyl bromoacetate (B1195939) under cryogenic conditions (-78 °C) with a strong base like lithium diisopropylamide (LDA). google.com However, these early methods were often hampered by harsh reaction conditions and difficulties in scaling up for large-amount production, which limited their industrial applicability. google.com These initial studies were crucial in laying the groundwork for more refined and efficient synthetic protocols developed in later years.

Contemporary Significance in Organic Chemistry and Related Disciplines

The contemporary significance of this compound lies in its role as a versatile intermediate in organic synthesis, particularly in the fields of medicinal and materials chemistry. thieme-connect.com The presence of both a reactive cyano group and a carboxylic acid allows for a wide range of chemical transformations.

Aryl succinic acids, which can be derived from this compound, are recognized as important intermediates for pharmaceuticals. thieme-connect.com Specifically, derivatives of this compound, such as its ethyl ester, are key intermediates in the synthesis of drugs like Carphedon. google.com

Modern research has also focused on stereoselective synthesis. For example, studies have demonstrated the asymmetric reduction of 3-cyano-3-phenylacrylic acid to produce enantiomerically pure (R)-3-cyano-3-phenylpropanoic acid using biocatalysts like Pseudomonas putida. researchgate.net This enzymatic approach achieves high conversion (75%) and excellent enantiomeric excess (99%), showcasing a green and efficient route to chiral building blocks. researchgate.net The development of such biocatalytic methods, including the use of nitrilase enzymes for the selective hydrolysis of nitriles to carboxylic acids, represents a significant advancement in the synthesis of functionalized acids. academie-sciences.fr

Beyond pharmaceuticals, related cyano-acid derivatives have found applications in advanced materials. For instance, the decarboxylation of the isomeric 2-cyano-2-phenylpropanoic acid has been used to trigger the motion of molecular switches, demonstrating the potential of this chemical scaffold in the development of nanomachinery. uniroma1.it

Scope and Research Landscape

The current research landscape for this compound and its analogs is characterized by several key trends. A primary focus remains on the development of more efficient, scalable, and environmentally benign synthetic methods. google.com This includes the optimization of catalytic systems, particularly for asymmetric synthesis to yield enantiomerically pure compounds, which are highly sought after in the pharmaceutical industry. researchgate.net

The exploration of the compound's synthetic utility continues to be a major research driver. Chemists are investigating its use as a building block for a wider range of complex molecules and heterocyclic systems. thieme-connect.com The dual functionality of the molecule allows it to be a linchpin in multi-step synthetic sequences.

Furthermore, there is growing interest in the application of biocatalysis in the synthesis and transformation of cyano-containing acids. academie-sciences.fr The use of enzymes like nitrilases and reductases offers high selectivity and milder reaction conditions compared to traditional chemical methods. researchgate.netacademie-sciences.fr Research in this area is expanding the toolbox available to synthetic chemists for creating valuable chiral intermediates. The investigation into the unique properties of its isomers in fields like materials science suggests that the broader class of cyano-phenylpropanoic acids may hold untapped potential for novel applications. uniroma1.it

| Method | Reactants | Key Conditions | Reported Outcome | Reference |

|---|---|---|---|---|

| Michael Addition | Benzyl cyanide, Ethyl chloroacetate | Crown ether catalyst | Low yield (45%) | google.com |

| Michael Addition | Benzyl cyanide, Ethyl bromoacetate | Lithium diisopropylamide (LDA), -78 °C | Harsh conditions, difficult to scale | google.com |

| Asymmetric Reduction | 3-Cyano-3-phenylacrylic acid | Pseudomonas putida (biocatalyst) | (R)-3-cyano-3-phenylpropanoic acid, 99% e.e. | researchgate.net |

Properties

IUPAC Name |

3-cyano-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c11-7-9(6-10(12)13)8-4-2-1-3-5-8/h1-5,9H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPNSKPTQXVWAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50458279, DTXSID70901636 | |

| Record name | 3-CYANO-3-PHENYLPROPANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50458279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_770 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14387-18-9 | |

| Record name | 3-CYANO-3-PHENYLPROPANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50458279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Cyano 3 Phenylpropanoic Acid and Analogues

Traditional Synthetic Pathways

The synthesis of racemic 3-cyano-3-phenylpropanoic acid and its derivatives has been approached through several conventional organic chemistry routes. These methods prioritize the construction of the carbon skeleton and the introduction of the key functional groups—nitrile and carboxylic acid—without control over the stereochemistry.

Condensation Reactions

Condensation reactions are fundamental to carbon-carbon bond formation. In the context of synthesizing cyano-carboxylic acids, these reactions typically involve the reaction of a nucleophilic carbanion with an electrophile. A plausible, though not extensively documented, route involves the condensation of benzeneacetonitrile and a haloacetic acid. A more concretely reported method involves the alkylation of the dianion of a phenylacetic acid with a haloacetonitrile. mdpi.com

For instance, the dianion of phenylacetic acid, generated using a strong base like lithium diisopropylamide (LDA), can react with bromoacetonitrile. mdpi.com This reaction sequence first involves the deprotonation of the carboxylic acid and then the abstraction of a proton from the α-carbon, creating a nucleophilic center that attacks the electrophilic carbon of bromoacetonitrile, displacing the bromide. Subsequent acidic workup yields 3-cyano-2-phenylpropanoic acid, an isomer of the target compound. mdpi.com The synthesis of the specific 3-cyano-3-phenyl isomer via a direct condensation of benzeneacetonitrile with chloroacetic acid would require the formation of a carbanion at the benzylic position of benzeneacetonitrile, which then acts as the nucleophile.

The table below summarizes a representative condensation approach for a related isomer.

| Starting Material | Reagent(s) | Product | Reference |

| Phenylacetic acid | 1. LDA (2 equiv.) 2. Bromoacetonitrile | 3-Cyano-2-phenylpropanoic acid | mdpi.com |

| Benzaldehyde (B42025) | 1. Cyanoacetic acid 2. Hydrogenation catalyst | This compound | google.com |

Multi-step Linear Synthesis Approaches

Linear synthesis provides a step-by-step approach to building complex molecules from simpler precursors. A common strategy for 3-phenylpropanoic acid derivatives starts with cinnamaldehyde (B126680) or a related cinnamic acid derivative. google.comwikipedia.org One such pathway involves the hydrogenation of cinnamaldehyde to 3-phenylpropanal. google.com The resulting aldehyde can then be oxidized using a medium containing molecular oxygen to yield 3-phenylpropanoic acid. google.com To introduce the cyano group at the C3 position, a different multi-step sequence would be necessary, potentially starting from benzaldehyde and employing reactions that build the propanoic acid chain with the nitrile group already incorporated or introduced at a later stage.

Another multi-step approach involves the Arndt–Eistert reaction for chain homologation of phenylacetic acid, followed by other functional group transformations to introduce the cyano group. wikipedia.org

Stereoselective Synthesis and Chiral Resolution

As this compound possesses a stereocenter at the C3 position, the synthesis of single enantiomers is of significant interest. This is achieved through either the separation of a racemic mixture (resolution) or by directly synthesizing the desired enantiomer (asymmetric synthesis).

Enantiomeric Resolution Techniques

Chiral resolution is a classical method for separating enantiomers from a racemic mixture. This is typically accomplished by reacting the racemic acid with an enantiomerically pure chiral base. libretexts.org This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. libretexts.org This difference allows them to be separated by fractional crystallization. After separation, the addition of a strong acid liberates the resolved, enantiomerically pure carboxylic acid.

While specific data for this compound is sparse, the resolution of the closely related rac-2-cyano-2-methyl-3-phenylpropanoic acid has been efficiently achieved, demonstrating the viability of this technique for this class of compounds. acs.orgdntb.gov.ua

| Racemic Mixture | Resolving Agent | Technique | Outcome | Reference |

| rac-2-Cyano-2-methyl-3-phenylpropanoic acid | Chiral amines (e.g., brucine, (R)-1-phenylethylamine) | Formation and separation of diastereomeric salts | Separation of (R) and (S) enantiomers | libretexts.orgacs.orgdntb.gov.ua |

| Racemic β-amino acids | Chiral derivatizing reagent | Chromatographic separation (HPLC) | Separation of diastereomers | google.com |

Asymmetric Synthetic Strategies

Asymmetric synthesis aims to create a specific enantiomer directly, avoiding the 50% theoretical yield loss of resolution. A powerful method for this is the use of chiral auxiliaries. bath.ac.uktcichemicals.com Evans auxiliaries, which are chiral oxazolidinones, are commonly employed. tcichemicals.comnih.gov

In this strategy, the chiral auxiliary is attached to an acyl chloride to form an N-acyloxazolidinone. The auxiliary then directs the stereochemical outcome of a subsequent reaction, such as an aldol (B89426) condensation or alkylation. For instance, an aldol reaction between an aldehyde and the boron enolate derived from an N-acyloxazolidinone can proceed with high diastereoselectivity. nih.gov After the desired stereocenter is set, the chiral auxiliary is cleaved, yielding the enantiomerically enriched product. This approach has been used to synthesize chiral β-hydroxy acids, which are structural analogues of the target molecule. nih.gov

| Strategy | Chiral Reagent/Auxiliary | Key Reaction | Product Type | Reference |

| Asymmetric Alkylation | Evans Oxazolidinone Auxiliary | Alkylation of a chiral enolate | Chiral α-alkylated acids | bath.ac.uk |

| Asymmetric Aldol Reaction | Evans Oxazolidinone Auxiliary | Aldol condensation | Chiral β-hydroxy acids | nih.gov |

Chemoenzymatic Transformations for Chiral Analogues

Chemoenzymatic synthesis combines chemical reactions with the high selectivity of biological catalysts (enzymes) to produce chiral compounds. Lipases are particularly versatile enzymes used for the kinetic resolution of racemic mixtures. researchgate.netresearchgate.net

For example, in the synthesis of chiral analogues like 3-amino-3-(4-cyanophenyl)propanoic acid, a racemic ester is subjected to enzymatic N-acylation. researchgate.net An enzyme such as Candida antarctica lipase (B570770) A (CAL-A) will selectively acylate one enantiomer of the racemic amino ester, leaving the other enantiomer unreacted. researchgate.net The resulting mixture of the acylated ester and the unreacted ester can then be easily separated. Subsequent hydrolysis of the ester groups yields the two enantiomers of the amino acid. researchgate.net Similarly, lipases can catalyze the enantioselective hydrolysis of racemic esters, where the enzyme hydrolyzes one enantiomer to the carboxylic acid faster than the other. uniovi.es This approach is effective for producing chiral β-hydroxy and β-amino acids. researchgate.netresearchgate.net

| Enzyme | Substrate | Reaction Type | Outcome | Reference |

| Candida antarctica lipase A (CAL-A) | Racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate | Enantioselective N-acylation | Separation of (R) and (S) enantiomers | researchgate.net |

| Pseudomonas cepacia lipase (PCL) | Racemic 3-amino-3-phenylpropionic methyl ester | Enantioselective hydrolysis | Resolution of enantiomers | uniovi.es |

| Porcine Pancreas Lipase (PPL) | (R,S)-ethyl 3-hydroxy-3-phenylpropanoate | Enantioselective hydrolysis | Preparation of (S)-3-hydroxy-3-phenylpropanoic acid | researchgate.net |

Emerging and Sustainable Synthesis Approaches

Recent advancements in synthetic organic chemistry have focused on developing more efficient, atom-economical, and environmentally benign methods for constructing complex molecules. These emerging strategies are being applied to the synthesis of this compound and its structural analogues, moving away from classical multi-step procedures towards more sophisticated one-pot and biocatalytic approaches.

One-Pot Oxidative Carbon-Carbon Bond Formations

One-pot reactions, where multiple transformations occur in a single reaction vessel, represent a significant step forward in sustainable chemistry by reducing solvent waste, purification steps, and energy consumption. Oxidative carbon-carbon bond formation is a powerful tool within this category, enabling the direct coupling of nucleophiles with C-H bonds.

Research has demonstrated the viability of oxidative C-C bond formation for creating structures analogous to this compound. A notable example involves the reaction of 3-benzylic indoles with carbon nucleophiles like ethyl cyanoacetate (B8463686). nii.ac.jp In this process, the indole (B1671886) is first activated through lithiation and subsequent reaction with an oxidizing agent to form a reactive indolenine intermediate in situ. This intermediate is highly electrophilic and readily reacts with the carbon nucleophile at low temperatures to form the new C-C bond. nii.ac.jp For instance, the reaction of 3-benzylindole with ethyl cyanoacetate proceeds efficiently at temperatures as low as -78°C to yield the corresponding 2-cyano-3-(1H-indol-3-yl)-3-phenylpropionic acid ethyl ester in high yield. nii.ac.jp This method highlights the potential for creating a C-C bond at the benzylic position adjacent to a phenyl group, a key structural feature of this compound.

The scope of this oxidative coupling has been explored with various substituted indoles, demonstrating its versatility. nii.ac.jp

Table 1: Oxidative C-C Bond Formation of 3-Benzylic Indoles with Ethyl Cyanoacetate nii.ac.jp

| 3-Substituted Indole | Product | Yield |

|---|---|---|

| 3-Benzylindole | 2-Cyano-3-(1H-indol-3-yl)-3-phenylpropionic acid ethyl ester | 81% |

| 3-(4-Chlorobenzyl)indole | Ethyl 2-cyano-3-(4-chlorophenyl)-3-(1H-indol-3-yl)propanoate | 78% |

| 3-(4-Methoxybenzyl)indole | Ethyl 2-cyano-3-(4-methoxyphenyl)-3-(1H-indol-3-yl)propanoate | 72% |

This table is generated based on data from a study on oxidative C-C bond formation. nii.ac.jp

Broader studies on the direct oxidative cyclization of 3-arylpropionic acids to form dihydrocoumarins using reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) further underscore the utility of oxidative methods in modifying propanoic acid derivatives. researchgate.net

Biocatalytic Pathways (e.g., metabolic engineering for similar compounds)

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, aqueous conditions, offering a green alternative to traditional chemical synthesis.

Enzymatic Synthesis of Analogues Enzymes have been successfully employed for the synthesis of chiral compounds structurally related to this compound. For example, D-amino acid oxidase from porcine kidney (pkDAO) can catalyze the oxidative cyanation of phenylalanine with potassium cyanide to produce 2-amino-2-cyano-3-phenylpropanoic acid, an analogue of the target molecule. researchgate.net This reaction proceeds through an imine intermediate formed by the oxidation of the amino acid, which is then attacked by the cyanide nucleophile. researchgate.net

Kinetic resolution using biocatalysts is another powerful strategy. The stereoselective hydrolysis of (±)-ethyl-3-amino-3-phenylpropanoate (EAP) has been achieved using newly isolated bacterial strains. researchgate.net A strain identified as Methylobacterium Y1-6 demonstrated the ability to selectively hydrolyze various 3-amino-3-phenyl-propanoate esters to the corresponding S-acid, achieving high enantiomeric excess. researchgate.net This demonstrates the potential for producing enantiopure phenylpropanoic acid derivatives through biocatalysis.

Table 2: Biocatalytic Hydrolysis of 3-Amino-3-Phenyl-Propanoate Esters by Methylobacterium Y1-6 researchgate.net

| Substrate | Product | Substrate ee (%) | Yield (%) |

|---|---|---|---|

| (±)-Ethyl-3-amino-3-phenylpropanoate | S-3-amino-3-phenylpropionic acid | 92.1 | 48.6 |

| (±)-Propyl-3-amino-3-phenylpropanoate | S-3-amino-3-phenylpropionic acid | 93.2 | 47.9 |

This table is generated based on data from a study on the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid. researchgate.net

Furthermore, Old Yellow Enzymes are known to mediate the reduction of β-cyano-α,β-unsaturated esters, providing a pathway to chiral cyano-substituted building blocks. google.com

Metabolic Engineering Metabolic engineering of microorganisms like Saccharomyces cerevisiae and Escherichia coli offers a promising route to sustainably produce precursor molecules for complex chemicals. nih.govnih.gov The phenylpropanoid pathway is central to this effort, as it converts primary metabolites into L-phenylalanine, the ultimate precursor for this compound. nih.govmdpi.com

The initial steps of this pathway involve the conversion of phenylalanine to p-coumaroyl-CoA through the sequential action of three key enzymes:

Phenylalanine Ammonia (B1221849) Lyase (PAL) : Catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid. nih.govfrontiersin.org

Cinnamate 4-hydroxylase (C4H) : Hydroxylates trans-cinnamic acid to produce p-coumaric acid. nih.govfrontiersin.org

4-Coumarate:CoA Ligase (4CL) : Activates p-coumaric acid by ligating it to Coenzyme A. nih.govfrontiersin.org

Chemical Reactivity and Reaction Mechanisms of 3 Cyano 3 Phenylpropanoic Acid

Reactivity of the Cyano Functional Group

The nitrile group is strongly polarized due to the high electronegativity of nitrogen, rendering the carbon atom electrophilic. libretexts.orglibretexts.org This inherent electrophilicity is the basis for its reactivity towards nucleophiles. libretexts.orglibretexts.org

The electrophilic character of the nitrile carbon can be enhanced through activation, typically by protonation under acidic conditions. libretexts.orglibretexts.orgucalgary.ca This increases the carbon's susceptibility to attack by even weak nucleophiles, such as water. libretexts.orglibretexts.org

Michael Additions: The cyano group is an effective activating group for Michael additions, a type of conjugate or 1,4-addition. masterorganicchemistry.com While 3-Cyano-3-phenylpropanoic acid itself is not an α,β-unsaturated system, the principles of Michael additions are relevant to its reactivity context. In α,β-unsaturated nitriles, the electron-withdrawing nature of the cyano group polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to attack by nucleophiles (Michael donors). masterorganicchemistry.com Various catalysts, including ceric ammonium (B1175870) nitrate (B79036) and manganese pincer complexes, have been shown to facilitate aza-Michael (addition of amines) and oxa-Michael (addition of alcohols) reactions with α,β-unsaturated nitriles. organic-chemistry.orgresearchgate.netnih.govrsc.org This highlights the cyano group's capacity to enable nucleophilic additions at positions remote from the nitrile itself.

Beyond its direct participation in addition reactions, the nitrile group can function as a weakly coordinating directing group to guide transition-metal-catalyzed C-H bond functionalization. Research has demonstrated that a nitrile moiety can direct the selective activation of a remote meta C-H bond on an adjacent phenyl ring. nih.gov In derivatives of 3-phenylpropanoic acid, the nitrile group facilitates this regioselective functionalization, such as olefination, at the meta position of the phenyl ring. nih.gov This capability allows for the modification of the aromatic core of the molecule, providing a pathway to complex, functionalized derivatives that would be challenging to synthesize through classical methods. nih.gov

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group capable of undergoing a range of transformations, most notably decarboxylation, esterification, and amidation.

The presence of the electron-withdrawing cyano group at the β-position significantly activates the carboxylic acid for decarboxylation. Structurally related compounds, such as 2-cyano-2-phenylpropanoic acid, readily undergo decarboxylation under mild basic conditions. acs.orgresearchgate.net The reaction proceeds through the formation of a carboxylate anion, which then loses carbon dioxide to generate a resonance-stabilized carbanion. acs.org This carbanion is a strong base and is subsequently protonated to yield the final product. acs.orgresearchgate.net

This predictable decarboxylation has been harnessed in the development of "chemical fuels" for dissipative systems, such as molecular switches and motors. acs.orgresearchgate.netresearchgate.net The rate of this reaction can be controlled, allowing for the temporal programming of molecular-level functions. acs.orgresearchgate.net For instance, kinetic studies on related systems have tracked the reaction progress over time.

Table 1: Illustrative Kinetic Data for Decarboxylation of a Related Cyano-Phenyl-Propanoic Acid Derivative This table is based on data for a similar compound used as a chemical fuel and illustrates the typical reaction monitoring.

| Time (seconds) | Concentration of Reactant (mM) | Concentration of Product (mM) |

|---|---|---|

| 0 | 4.0 | 0 |

| 500 | 2.5 | 1.5 |

| 1000 | 1.5 | 2.5 |

| 1500 | 0.9 | 3.1 |

| 2000 | 0.5 | 3.5 |

| 2500 | 0.3 | 3.7 |

Data adapted from kinetic plots for the decarboxylation of 2-cyano-2-phenylpropanoic acid in a molecular switch system. researchgate.net

In contrast, the decarboxylation of the parent compound, 3-phenylpropionic acid, which lacks the activating cyano group, requires much harsher conditions, such as high temperatures (300 °C) and a palladium catalyst. d-nb.info

The carboxylic acid group of this compound can be converted to esters and amides through standard condensation reactions.

Esterification: Reaction with an alcohol under acidic catalysis (Fischer esterification) or via an activated carboxylic acid derivative will produce the corresponding ester. The formation of various esters, such as the 4-cyanophenyl ester of the related 3-phenylpropionic acid, is well-documented. nist.gov

Amidation: The formation of amides from the reaction of the carboxylic acid with an amine is a fundamental transformation. Direct amidation can be achieved by heating the acid and amine, often with a catalyst to facilitate the dehydration. rsc.org Studies on the amidation of 3-phenylpropionic acid with various amines have shown good yields using different coupling agents and conditions. rsc.orgresearchgate.net For example, the reaction can proceed via a mixed carbonic carboxylic anhydride (B1165640) intermediate under neutral conditions. researchgate.net The conversion of a related compound, 2-cyano-2-(3-phenoxy-phenyl)-propionic acid ethyl ester, to the corresponding amide by reaction with ammonia (B1221849) further demonstrates the feasibility of this transformation within cyano-containing structures. google.com

Investigation of Key Reaction Pathways

The dual functionality of this compound gives rise to several key reaction pathways that are central to its synthetic utility.

Decarboxylation Pathway: Activated by the β-cyano group, the molecule can undergo facile decarboxylation in the presence of a base to form 2-phenylpropanenitrile. This pathway is notable for its mild conditions and its application in dynamic chemical systems. acs.orgresearchgate.net

Nitrile Addition Pathway: The electrophilic nitrile carbon can be attacked by strong nucleophiles like Grignard reagents, leading to the formation of β-keto acids after hydrolysis. masterorganicchemistry.comjove.com This pathway is a powerful tool for C-C bond formation.

Carboxylic Acid Derivatization Pathway: Standard protocols allow for the conversion of the -COOH group into esters and amides, providing access to a wide range of functionalized molecules without affecting the nitrile group. rsc.orgresearchgate.net

C-H Functionalization Pathway: Using the nitrile as a directing group, transition metal catalysis can achieve selective modification of the meta-position of the phenyl ring, a sophisticated method for building molecular complexity. nih.gov

Table 2: Summary of Key Reaction Pathways for this compound

| Pathway | Functional Group | Reagents / Conditions | Product Type | Citation |

|---|---|---|---|---|

| Decarboxylation | Carboxylic Acid | Mild base, heat | Nitrile (2-phenylpropanenitrile) | acs.orgresearchgate.net |

| Grignard Addition | Cyano | 1. R-MgX2. H₃O⁺ | β-Keto acid | masterorganicchemistry.comjove.com |

| Esterification | Carboxylic Acid | R-OH, H⁺ | Ester | nist.gov |

| Amidation | Carboxylic Acid | R-NH₂, heat/coupling agent | Amide | rsc.orgresearchgate.net |

These distinct but potentially interconnected pathways make this compound a versatile building block in organic synthesis.

Mechanisms of Carbon-Carbon Bond Formation

The synthesis of this compound and its derivatives often involves the formation of a key carbon-carbon bond. A primary method for achieving this is through conjugate addition reactions, such as the Michael addition.

The Michael reaction, or Michael 1,4-addition, is a widely utilized method for the mild formation of carbon-carbon bonds. wikipedia.org It involves the addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. wikipedia.org In the context of synthesizing this compound, a common approach involves the reaction of a cyanide source with a derivative of cinnamic acid.

A general mechanism for the Michael addition begins with the deprotonation of the nucleophile by a base to form a carbanion. This carbanion then attacks the electrophilic β-carbon of the α,β-unsaturated compound in a conjugate addition. The resulting enolate is then protonated by a proton source to yield the final product. wikipedia.org The reaction is driven by the formation of a stable C-C single bond. masterorganicchemistry.com

For the synthesis of this compound, this can be envisioned as the addition of a cyanide ion (from a source like sodium cyanide or potassium cyanide) to cinnamic acid or its ester derivatives. The electron-withdrawing nature of the carbonyl group in the cinnamic acid derivative polarizes the double bond, making the β-carbon susceptible to nucleophilic attack.

Table 1: Michael Addition for the Synthesis of this compound Derivatives

| Michael Donor | Michael Acceptor | Base/Catalyst | Product |

| Sodium Cyanide (NaCN) | Ethyl cinnamate | Sodium Ethoxide | Ethyl 3-cyano-3-phenylpropanoate |

| Potassium Cyanide (KCN) | Cinnamic acid | Basic conditions | This compound |

| Diethylaluminum cyanide | α,β-unsaturated thiocarboxylic S-esters | Not applicable | β-cyanothiocarboxylic S-esters |

This table presents a generalized summary of potential reactants for the synthesis of this compound and related compounds via Michael addition, based on established chemical principles.

Subsequent hydrolysis of the resulting ester or nitrile under acidic or basic conditions would yield this compound.

Acid-Base Catalyzed Processes

The carboxylic acid and nitrile functional groups of this compound are susceptible to both acid and base-catalyzed reactions, primarily hydrolysis and decarboxylation.

Hydrolysis:

The nitrile group can be hydrolyzed to a carboxylic acid under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄ or HCl) and water, the nitrile group is protonated, which increases its electrophilicity. A water molecule then attacks the carbon of the nitrile, and after a series of proton transfer steps and tautomerization, an amide intermediate is formed. Further hydrolysis of the amide under the acidic conditions yields the corresponding carboxylic acid, in this case, 3-phenylsuccinic acid, and an ammonium ion.

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., with NaOH or KOH), a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. Subsequent hydrolysis of the amide under basic conditions yields the carboxylate salt and ammonia. Acidification of the reaction mixture then produces the dicarboxylic acid.

Decarboxylation:

β-Keto acids and related compounds, including β-cyano carboxylic acids, are known to undergo decarboxylation upon heating. masterorganicchemistry.com While this compound is a β-cyanocarboxylic acid, the ease of decarboxylation can be influenced by the stability of the resulting carbanion intermediate. The reaction typically proceeds through a cyclic transition state, leading to the loss of carbon dioxide and the formation of an enol or a related intermediate, which then tautomerizes to the more stable product. masterorganicchemistry.com For this compound, decarboxylation would lead to the formation of 3-phenylpropionitrile.

Studies on the related compound, 2-cyano-2-phenylpropanoic acid, have shown that it undergoes decarboxylation, and this process can be coupled to drive molecular switches. acs.orgnih.gov This suggests that this compound would also be susceptible to decarboxylation, although the specific conditions required may differ.

Table 2: Acid-Base Catalyzed Reactions of this compound

| Reaction | Reagents | Conditions | Product |

| Acid-Catalyzed Hydrolysis | H₂O, H₂SO₄ (aq) | Heat | 3-Phenylsuccinic acid |

| Base-Catalyzed Hydrolysis | 1. NaOH (aq) 2. H₃O⁺ | 1. Heat 2. Acidification | 3-Phenylsuccinic acid |

| Decarboxylation | Heat | Elevated temperature | 3-Phenylpropionitrile |

This table outlines the expected products from the acid-base catalyzed reactions of this compound based on the known reactivity of its functional groups.

Advanced Spectroscopic and Analytical Research Techniques for 3 Cyano 3 Phenylpropanoic Acid

Chromatographic Separation and Purity Assessment

Chromatography is fundamental to separating 3-Cyano-3-phenylpropanoic acid from reaction mixtures, starting materials, or degradation products, thereby enabling accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. Due to the compound's polarity, reversed-phase HPLC is the most common approach.

Detailed research findings indicate that the separation is typically achieved using a C18 stationary phase, which provides effective retention for the phenyl group. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, commonly water with an acidic modifier like formic acid. The acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. Detection is most effectively performed using a Diode Array Detector (DAD) or a UV-Vis detector, typically monitoring at a wavelength around 254 nm where the phenyl group absorbs. Preparative HPLC can be employed for purifying the compound to a high degree (>95%) from crude mixtures. researchgate.net The selection of a cyanopropylsilane stationary phase is also a viable option, offering alternative selectivity compared to C18 columns, and can be operated in both reversed-phase and normal-phase modes. restek.comrestek.com

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., Zorbax SB-C18, 150 mm x 2.1 mm, 1.9 µm) semanticscholar.org |

| Mobile Phase | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile semanticscholar.org |

| Gradient | Isocratic or Gradient (e.g., 15-100% B over 60 minutes) semanticscholar.org |

| Flow Rate | 0.2 - 1.0 mL/min semanticscholar.orgresearchgate.net |

| Column Temperature | 25 - 40 °C semanticscholar.orgtmiclinode.com |

| Detection Wavelength | 254 nm or 264 nm researchgate.netresearchgate.net |

| Injection Volume | 5 - 10 µL semanticscholar.orgnih.gov |

Gas Chromatography (GC) is more suitable for volatile and thermally stable compounds. Direct analysis of carboxylic acids like this compound by GC is challenging due to their low volatility and tendency to adsorb onto the column, leading to poor peak shape. Therefore, derivatization is typically required to convert the polar carboxylic acid and potentially the nitrile group into less polar, more volatile functional groups.

Common derivatization methods for carboxylic acids include esterification (e.g., with methanol to form the methyl ester) or silylation (e.g., with BSTFA to form a trimethylsilyl ester). nih.gov For cyanide-containing compounds, derivatization can also be employed to create a more stable and detectable molecule. mdpi.com Once derivatized, the compound can be analyzed on a nonpolar or medium-polarity capillary column, such as one with a polymethylsiloxane stationary phase containing 5% phenyl groups. nih.gov Gas chromatography-mass spectrometry (GC-MS) is often used for detection, providing both separation and structural information. rsc.orgnih.gov

| Parameter | Condition |

|---|---|

| Derivatization Agent | Silylation reagents (e.g., BSTFA) or Alkylation reagents (e.g., Pentafluorobenzyl bromide) nih.govmdpi.com |

| Column | Fused silica capillary column (e.g., 30 m x 0.25 mm ID, polymethylsiloxane + 5% phenyl groups) nih.gov |

| Oven Temperature Program | Initial 60°C, ramp at 5°C/min to 270°C nih.gov |

| Injection Temperature | 230°C nih.gov |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) mdpi.com |

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound and for elucidating its structure through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules, allowing them to be ionized directly from a solution into the gas phase with minimal fragmentation. nih.gov For this compound, ESI-MS can be performed in either positive or negative ion mode.

In negative ion mode, the deprotonated molecule [M-H]⁻ is readily formed due to the acidic nature of the carboxylic acid group. This is often the preferred mode for analyzing carboxylic acids as it typically yields a strong signal corresponding to the carboxylate anion. researchgate.net In positive ion mode, the protonated molecule [M+H]⁺ can be observed. d-nb.info The nitrile group in the molecule can also undergo reduction to an amine under certain ESI conditions, particularly when acetonitrile is used as a solvent, which could lead to the observation of adduct ions. nih.govresearchgate.net The choice of solvent and pH can significantly influence the ionization efficiency. nih.gov

Tandem mass spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the specificity of MS/MS, making it an indispensable tool for identifying and quantifying trace-level impurities and metabolites in complex matrices. nih.govmdpi.com In an LC-MS/MS experiment, the precursor ion (e.g., the [M-H]⁻ ion of this compound) is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions.

The fragmentation pattern provides structural information that can be used to confirm the identity of the compound and to characterize unknown impurities. For this compound, expected fragmentation pathways could include the loss of the carboxyl group (as CO₂) and cleavages adjacent to the cyano and phenyl groups. This technique allows for the development of highly selective and sensitive methods, such as multiple-reaction monitoring (MRM), for quantitative analysis. nih.gov

| Parameter | Typical Setting |

|---|---|

| Ionization Mode | Negative (ESI-) or Positive (ESI+) nih.govresearchgate.net |

| Precursor Ion (Negative Mode) | m/z 174.05 [M-H]⁻ (Calculated for C₁₀H₉NO₂) |

| Precursor Ion (Positive Mode) | m/z 176.07 [M+H]⁺ (Calculated for C₁₀H₉NO₂) |

| Capillary Voltage | 3500 - 5500 V d-nb.infonih.gov |

| Drying Gas (N₂) Temperature | 175 - 320 °C d-nb.infonih.gov |

| Drying Gas (N₂) Flow | 12 - 14 L/min d-nb.infonih.gov |

| Collision Gas | Argon or Nitrogen |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous confirmation of the structure of this compound.

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, typically in the range of 7.2-7.4 ppm. The methine proton (CH) adjacent to both the phenyl and cyano groups would appear as a multiplet, and the methylene protons (CH₂) adjacent to the carboxylic acid would also present as a multiplet, with coupling between the methine and methylene protons. The carboxylic acid proton is often a broad singlet at a downfield chemical shift (>10 ppm).

The ¹³C NMR spectrum would show signals for the carboxyl carbon (~170-180 ppm), the nitrile carbon (~115-125 ppm), the distinct aromatic carbons, and the two aliphatic carbons (methine and methylene). The specific chemical shifts and coupling patterns provide conclusive evidence of the compound's connectivity. blogspot.com

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | -COOH | ~10-12 | Broad Singlet |

| Aromatic (C₆H₅) | ~7.2-7.4 | Multiplet | |

| Methine (-CH(CN)Ph) | ~4.0-4.5 | Multiplet (Triplet) | |

| Methylene (-CH₂COOH) | ~2.8-3.2 | Multiplet (Doublet) | |

| ¹³C NMR | Carboxyl (-COOH) | ~170-180 | - |

| Aromatic (ipso-C) | ~135-140 | - | |

| Aromatic (ortho, meta, para-C) | ~126-130 | - | |

| Nitrile (-CN) | ~115-125 | - | |

| Methine (-CH(CN)Ph) | ~35-45 | - | |

| Methylene (-CH₂COOH) | ~35-45 | - |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The O-H stretch of the carboxylic acid will appear as a very broad band in the region of 3300-2500 cm⁻¹ openstax.orglibretexts.org. The C=O stretch of the carboxylic acid will give a strong, sharp peak around 1700-1725 cm⁻¹ vscht.cz. The C≡N stretch of the nitrile group is expected to show a sharp absorption of medium intensity in the range of 2260-2240 cm⁻¹ libretexts.orgjove.com.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡N stretch is also readily observable in the Raman spectrum, typically in the same region as in the IR spectrum ias.ac.inresearchgate.net. The symmetric stretching of the aromatic ring usually gives a strong band in the Raman spectrum.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) | Weak |

| Carboxylic Acid | C=O stretch | 1700 - 1725 (strong) | Medium |

| Nitrile | C≡N stretch | 2260 - 2240 (medium, sharp) | Medium, sharp |

| Phenyl Ring | C=C stretch | 1600 - 1450 (variable) | Strong |

Chiral Analytical Methodologies for Enantiomeric Purity

Since this compound possesses a chiral center at the carbon atom bearing the cyano and phenyl groups, it can exist as a pair of enantiomers. The determination of enantiomeric purity is crucial in many applications. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for separating and quantifying enantiomers.

The enantiomeric separation of this compound would likely be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of a wide range of chiral compounds, including carboxylic acids researchgate.netresearchgate.netnih.gov. The selection of the specific chiral column and the mobile phase composition (typically a mixture of a nonpolar solvent like hexane and a polar modifier like isopropanol, often with an acidic additive) is critical for achieving baseline separation of the enantiomers chromatographyonline.comphenomenex.com. The detection is usually carried out using a UV detector, as the phenyl group provides strong UV absorbance.

Computational Chemistry and Molecular Modeling Studies on 3 Cyano 3 Phenylpropanoic Acid

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to determine the electronic structure, stability, and reactivity of 3-Cyano-3-phenylpropanoic acid.

Key computed properties for this compound are available through public databases. nih.gov These calculations provide a foundational dataset for more advanced modeling.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₉NO₂ | PubChem nih.gov |

| Molecular Weight | 175.18 g/mol | PubChem nih.gov |

| XLogP3 | 1.7 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

A critical aspect of electronic structure analysis involves the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. wuxiapptec.com A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. wuxiapptec.com

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound, arising from several rotatable single bonds, means it can exist in multiple spatial arrangements or conformations.

The key rotatable bonds are:

The bond connecting the phenyl ring to the chiral carbon (C-Cα).

The bond between the alpha and beta carbons of the propanoic acid chain (Cα-Cβ).

The bond within the carboxylic acid group (C-O).

Conformational analysis aims to identify the most stable, low-energy conformers and the energy barriers between them. This is often achieved by performing a Potential Energy Surface (PES) scan, where the molecule's energy is calculated as a function of the torsion angles of the rotatable bonds. nih.gov Studies on similar molecules, like heteroaryl-substituted propanoic acids, have utilized methods including NMR spectroscopy (NOESY) combined with computational modeling to understand the conformational space. researchgate.net Such analyses have shown that while some aromatic rings rotate freely, others can be sterically hindered. researchgate.net

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to the active site of a target, typically a protein or enzyme. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. researchgate.net

While specific docking studies targeting this compound are not prominent in the literature, research on analogous compounds provides a clear framework for its potential interactions. For example, derivatives of phenylpropanoic acid have been designed and evaluated as inhibitors of various enzymes. nih.gov

A study on multitarget antidiabetic agents investigated several phenylpropanoic acid derivatives. mdpi.com The computational analysis in that study, which included in silico methods, found that the presence of an electron-withdrawing cyano group reduced the desired biological activity. mdpi.com Molecular docking could explain this observation by predicting the binding pose of this compound within the target enzyme's active site. The results would detail key interactions, such as hydrogen bonds and hydrophobic interactions, and calculate a binding affinity score.

Table 2: Illustrative Data from a Hypothetical Docking Study

| Target Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Aldose Reductase (AR) | -7.5 | Tyr48, His110, Trp111 | Hydrogen Bond, Pi-Alkyl |

| KEAP1 | -6.8 | Arg483, Ser602 | Hydrogen Bond, Pi-Cation |

This table is for illustrative purposes to demonstrate the type of data generated from molecular docking studies, based on targets identified for similar phenylpropanoic acid compounds. nih.govmdpi.com

Virtual screening is a computational technique that involves docking large libraries of compounds against a target protein to identify potential hits with desired biological activity. acs.orgnih.gov Starting with a lead compound like this compound, a virtual screening campaign could be launched to find analogues with improved potency or other desirable properties. For instance, a high-throughput virtual screening of over 1.3 billion compounds was performed against the KEAP1 target to find new inhibitors, demonstrating the power of this approach. nih.gov By screening libraries of molecules similar to this compound but with varied substituents on the phenyl ring or modifications to the acid chain, researchers could identify novel candidates for further experimental testing.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is an indispensable tool for elucidating the step-by-step mechanisms of chemical reactions, including identifying transition states and calculating activation energies.

For this compound, several reaction types are of interest. One is decarboxylation. The decarboxylation of the closely related isomer, 2-cyano-2-phenylpropanoic acid, has been used as a chemical "fuel" to power the motion of molecular switches and motors. manchester.ac.uk A computational study of this reaction for this compound would involve calculating the energy profile for the loss of CO₂, likely proceeding through a carbanion intermediate stabilized by the adjacent phenyl and cyano groups.

Another area of study involves radical reactions. DFT calculations have been used extensively to study the fragmentation and cyclization reactions of substituted 3-phenylpropyl radicals. nih.govresearchgate.net These studies show that the reaction pathways and their energy barriers are heavily influenced by the stability of the reactant radical and steric factors. nih.gov Such computational approaches could predict the likely fate of a radical formed at the benzylic position of this compound.

Finally, computational methods can explain the regioselectivity of reactions. For example, in 1,3-dipolar cycloadditions involving nitrile oxides, Frontier Molecular Orbital (FMO) theory can predict the outcome by analyzing the interaction between the HOMO of one reactant and the LUMO of the other. mdpi.com

Strategic Applications and Derivatization in Organic Synthesis and Medicinal Chemistry

Precursor in Complex Organic Molecule Synthesis

3-Cyano-3-phenylpropanoic acid is a versatile building block in organic synthesis due to the presence of three distinct functional groups: a nitrile, a carboxylic acid, and a phenyl ring. These features allow for its use as a precursor in the synthesis of a variety of more complex molecules, including specialized amino acids and scaffolds for pharmaceutically active compounds.

Synthesis of Alpha,Alpha-Disubstituted Alpha-Amino Acids (e.g., Alpha-Methylphenylalanine)

Alpha,alpha-disubstituted alpha-amino acids are of significant interest in medicinal chemistry as they can induce specific conformations in peptides and are resistant to enzymatic degradation. nih.govnih.gov The synthesis of these highly sterically hindered amino acids presents a considerable challenge. nih.gov While direct synthesis of Alpha-Methylphenylalanine from this compound is not prominently documented, the general class of β-cyano esters and acids serves as valuable precursors for various amino acids. nih.gov Synthetic strategies often involve the functionalization of the carbon atom alpha to the nitrile group, followed by transformation of both the nitrile and carboxylic acid moieties to form the final amino acid structure. Methodologies like the Strecker and Gabriel syntheses provide established routes for producing alpha-amino acids, which can be adapted for more complex, disubstituted targets. youtube.comkhanacademy.org

Intermediate in Pharmaceutical and Agro-chemical Production (e.g., Pregabalin-related scaffolds)

The β-cyano carboxylic acid motif is a key structural element in the synthesis of important pharmaceutical compounds. nih.gov Notably, it is a precursor to γ-aminobutyric acid (GABA) analogues, a class of drugs used to treat neurological disorders. nih.gov A prominent example is Pregabalin, which is used to treat epilepsy, neuropathic pain, and fibromyalgia. nih.govlupinepublishers.com The synthesis of Pregabalin often proceeds through a key chiral intermediate such as (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid or 3-cyano-5-methylhexanoic acid. nih.govaxios-research.com These intermediates share the core β-cyano acid/ester structure with this compound. Biocatalytic methods employing enzymes like lipases have been developed for the efficient, enantioselective synthesis of these chiral intermediates. nih.gov The cyano group serves as a convenient precursor to the aminomethyl group found in the final drug, highlighting the utility of compounds like this compound as scaffolds for this important class of pharmaceuticals. nih.govgoogle.com

Design and Engineering of Molecular Machines and Switches

Information regarding the direct application of this compound in the design and engineering of molecular machines and switches is not available in the provided search results. Research in this area has focused on its structural isomer, 2-cyano-2-phenylpropanoic acid, which undergoes decarboxylation to fuel the motion in acid-base-operated molecular switches. researchgate.netuniroma1.itacs.org

Fuel for Acid-Base-Operated Molecular Switches

No information available for this compound.

Mechanistic Studies of Triggered Motions

No information available for this compound.

Scaffold for Functional Material Design

The molecular structure of this compound makes it a candidate for use as a scaffold in the design of functional materials. Scaffolds are three-dimensional structures designed to support cell growth, deliver bioactive molecules, or serve as a framework for new materials with specific properties. nih.govmdpi.com The utility of a molecule as a scaffold depends on its functional groups, which act as points for attachment or interaction. researchgate.net

This compound possesses:

A carboxylic acid group , which is acidic and can form strong hydrogen bonds and electrostatic interactions. This is a common feature in drug design and can be used for anchoring the molecule to surfaces or other molecules. nih.gov

A nitrile (cyano) group , which is a versatile functional group that can be converted into other moieties, such as amines or carboxylic acids, providing a handle for further chemical modification. nih.gov

A phenyl group , which provides a rigid, aromatic core and can engage in π-stacking interactions, a key factor in the self-assembly of molecules.

These features allow it to be a building block for larger, more complex structures. By modifying these functional groups, materials with tailored properties such as polarity, biocompatibility, and mechanical strength could potentially be developed for applications in tissue engineering or as delivery vehicles for bioactive molecules. nih.gov

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The development of environmentally friendly and efficient methods for synthesizing 3-Cyano-3-phenylpropanoic acid and its analogs is a key area for future research. Current methods, while effective, often rely on traditional chemical processes that may involve harsh reagents or produce significant waste.

Future efforts could focus on:

Biocatalysis: Employing enzymes to catalyze the synthesis offers a greener alternative. For instance, the use of hydrolases, such as lipases and proteases, has shown promise in the chemoenzymatic synthesis of related compounds like 3-hydroxy- and 3-amino-3-phenylpropanoic acid. researchgate.netuniovi.es Research into novel enzymes or the engineering of existing ones could lead to highly selective and efficient synthetic pathways. academie-sciences.fr The use of D-amino acid oxidase from porcine kidney and L-amino acid oxidase from Crotalus atrox has been explored for the synthesis of 2-amino-2-cyano-3-phenylpropanoic acid from phenylalanine and potassium cyanide, highlighting the potential of enzymatic methods. rsc.orgresearchgate.net

Electrocarboxylation: This technique presents a sustainable approach for the synthesis of carboxylic acids. beilstein-journals.org Investigating the electrocarboxylation of suitable precursors could provide a more direct and environmentally benign route to this compound.

Catalytic Hydrogenation: The hydrogenation of cinnamic acid derivatives is a known method for producing phenylpropanoic acids. wikipedia.orggoogle.com Further research into more efficient and selective catalysts, including those based on earth-abundant metals, could improve the sustainability of this process. researchgate.net

Expanding the Scope of Reactivity and Cascade Transformations

The nitrile and carboxylic acid functionalities of this compound make it a versatile building block in organic synthesis. researchgate.net Future research should aim to expand its known reactivity and explore its use in novel cascade reactions.

Key areas of exploration include:

Nitrile Group Transformations: The cyano group can be transformed into a variety of other functional groups, making it a valuable synthetic handle. researchgate.net Investigating new transformations of the nitrile in this compound could lead to the synthesis of a wider range of complex molecules.

Cascade Reactions: Designing cascade reactions that involve both the nitrile and carboxylic acid groups could provide rapid access to complex molecular architectures from a simple starting material. This approach can significantly improve synthetic efficiency by reducing the number of separate reaction and purification steps.

Domino Reactions: Nickel-catalyzed domino hydrocarboxylation-transfer hydrogenation reactions have been successfully used to convert terminal alkynes to α-chiral carboxylic acids. researchgate.net Applying similar domino strategies to precursors of this compound could offer a streamlined and stereocontrolled synthetic route.

Advanced Approaches to Stereocontrol and Chirality Transfer

The stereochemistry of this compound and its derivatives is crucial for their biological activity. Developing advanced methods for controlling stereochemistry during synthesis is a critical area for future research.

Potential research directions include:

Asymmetric Catalysis: The use of chiral catalysts, including N-heterocyclic carbenes (NHCs) and transition metal complexes, has shown promise in the stereoselective synthesis of related compounds. Further development of highly efficient and selective chiral catalysts is needed to control the stereochemistry at the C3 position of the propanoic acid chain.

Chiral Auxiliaries: The use of recyclable chiral auxiliaries can be an effective strategy for asymmetric synthesis. bath.ac.uk Investigating new and more efficient chiral auxiliaries for the synthesis of enantiomerically pure this compound is a promising avenue.

Enzymatic Resolutions: Enzymatic methods, such as enantioselective N-acylation using lipases, have been successfully employed to separate enantiomers of related amino acid derivatives. researchgate.net Exploring enzymatic resolutions for racemic this compound could provide a practical route to the individual enantiomers.

Chirality Transfer: Investigating reactions where the chirality of a starting material is effectively transferred to the final product is another important area. Stereoretentive cross-coupling reactions, for example, have been used to transfer the chirality of α-alkoxyalkylstannanes to the coupling product with high fidelity. acs.org

Deeper Mechanistic Understanding of Biological Interactions

While some derivatives of phenylpropanoic acid have shown biological activity, a deeper understanding of the molecular mechanisms underlying these interactions is needed. mdpi.comebi.ac.uk This knowledge is essential for the rational design of more potent and selective therapeutic agents.

Future research should focus on:

Target Identification: Identifying the specific enzymes, receptors, or other biomolecules that interact with this compound and its derivatives is a primary goal. ontosight.ai

Structure-Activity Relationship (SAR) Studies: Systematic modification of the structure of this compound and evaluation of the biological activity of the resulting analogs will help to elucidate the key structural features required for activity. mdpi.com

Computational Modeling: Molecular docking and other computational techniques can be used to predict and analyze the interactions between this compound derivatives and their biological targets, providing insights that can guide further experimental work.

Exploration of Novel Material Science Applications

The unique chemical structure of this compound suggests its potential for use in the development of novel materials.

Unexplored avenues include:

Polymer Synthesis: The carboxylic acid and nitrile functionalities could be utilized in polymerization reactions to create new polymers with interesting properties. For example, the related compound 3-(aminomethyl)pyridine (B1677787) is a versatile monomer for the synthesis of various polymers. researchgate.net

Molecular Switches: The back and forth motion of a molecular shuttle in a rotaxane has been triggered by the decarboxylation of 2-cyano-2-phenylpropanoic acid, demonstrating the potential of related compounds in the development of molecular machines. uniroma1.it

Organic Electronics: The aromatic ring and polar functional groups of this compound could impart useful electronic properties, making it a candidate for investigation in organic electronic materials.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Future applications of AI and ML include:

Q & A

Q. Q1. What are the recommended laboratory safety protocols for handling 3-cyano-3-phenylpropanoic acid?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose of as hazardous waste. Avoid water rinsing to prevent contamination of drains .

- Storage : Store in a cool, dry place away from oxidizing agents. Ensure containers are tightly sealed to prevent moisture absorption .

Q. Q2. How can researchers confirm the purity and identity of synthesized this compound?

Methodological Answer:

- Analytical Techniques :

- HPLC : Use a C18 reverse-phase column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm .

- NMR : Dissolve in deuterated DMSO (δ 2.50 ppm for DMSO-d6). Key signals: aromatic protons (δ 7.2–7.5 ppm), cyano group (no proton signal), and carboxylic acid (δ 12–13 ppm, broad) .

- Mass Spectrometry : ESI-MS in negative mode should show [M-H]⁻ ion at m/z 174.1 (C10H8NO2⁻) .

Q. Q3. What synthetic routes are effective for producing this compound?

Methodological Answer:

- Knoevenagel Condensation : React benzaldehyde with cyanoacetic acid in ethanol using piperidine as a catalyst. Optimize yield (reported ~60–70%) by refluxing at 80°C for 6 hours .

- Purification : Recrystallize the crude product from ethanol/water (3:1) to achieve ≥97% purity .

Advanced Research Questions

Q. Q4. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in ethanol. Analyze hydrogen-bonding patterns (e.g., O–H⋯O dimers) to confirm dimerization tendencies, as seen in related propanoic acid derivatives .

- Disorder Handling : For trifluoromethyl-substituted analogs, refine positional disorder using restraints in software like SHELXL .

Q. Q5. What strategies mitigate contradictions in metabolic pathway predictions for this compound?

Methodological Answer:

- In Silico Tools : Use MetaCyc or KEGG databases to map potential β-oxidation pathways. Cross-validate with experimental LC-MS/MS data from rat hepatocyte assays .

- Isotope Tracing : Administer ¹³C-labeled compound to track incorporation into phenylacetyl-CoA or succinate metabolites .

Q. Q6. How can enzymatic assays assess the inhibitory activity of this compound against target enzymes?

Methodological Answer:

- Kinetic Assays : Perform Michaelis-Menten analysis with a spectrophotometric assay (e.g., lactate dehydrogenase inhibition monitored at 340 nm). Use Lineweaver-Burk plots to determine competitive vs. non-competitive inhibition .

- IC50 Determination : Prepare serial dilutions (1 nM–100 µM) and fit dose-response curves using GraphPad Prism. Validate with triplicate runs .

Q. Q7. What computational methods optimize reaction conditions for scaling up this compound synthesis?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 to model transition states and identify energy barriers for Knoevenagel condensation. Adjust solvent polarity (e.g., switch from ethanol to DMF) to lower activation energy .

- Process Optimization : Apply DoE (Design of Experiments) to evaluate temperature, catalyst loading, and reaction time interactions. Prioritize factors via Pareto charts .

Data Interpretation and Validation

Q. Q8. How should researchers address discrepancies in NMR spectra of this compound derivatives?

Methodological Answer:

Q. Q9. What validation protocols ensure reproducibility in bioactivity studies of this compound?

Methodological Answer:

- Positive Controls : Include known enzyme inhibitors (e.g., malonate for succinate dehydrogenase) to validate assay conditions .

- Blind Testing : Submit samples to third-party labs for LC-MS purity verification and IC50 replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.